molecular formula C14H14N2OS B5817259 N-(3-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(3-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B5817259
M. Wt: 258.34 g/mol
InChI Key: JGRHEOYHAJUPTM-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an acetamide derivative characterized by a pyridin-2-ylsulfanyl moiety attached to the methylene carbon of the acetamide backbone and a 3-methylphenyl group as the N-substituent (Figure 1). This compound has been identified in phytochemical analyses using advanced techniques like UHPLC-Qtof-MS/MS, where it was isolated alongside other amides and amines .

Properties

IUPAC Name

N-(3-methylphenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-11-5-4-6-12(9-11)16-13(17)10-18-14-7-2-3-8-15-14/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRHEOYHAJUPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Crystal Geometry

N-(3-Methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide differs from trichloroacetamide analogs (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) by replacing the trichloromethyl group with a pyridinylsulfanyl moiety. demonstrates that meta-substituents on the phenyl ring significantly influence crystal packing.

Backbone and Functional Group Variations

  • Sulfanyl vs. Sulfonyl Groups : The pyridinylsulfanyl group in the target compound contrasts with sulfonyl-containing analogs (e.g., compound 47 in : 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide). Sulfonyl groups are more polar and may improve water solubility but reduce membrane permeability compared to sulfanyl groups, which are less oxidized and could enhance lipophilicity .
  • Pyridine vs.

Pharmacological Activity Comparisons

Antimicrobial and Antifungal Activity

The target compound shares structural similarities with antimicrobial acetamides reported in . For instance, compound 48 (N-(3-isopropylphenyl)-2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)acetamide) shows gram-positive antibacterial activity. The absence of a sulfonyl or piperazine group in the target compound may limit its direct antimicrobial efficacy but could reduce toxicity risks associated with bulky substituents .

Anticancer Potential

In , quinazoline-sulfonyl acetamides (e.g., compound 38: N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) exhibit potent activity against cancer cell lines. The target compound’s pyridinylsulfanyl group lacks the quinazoline scaffold’s planar rigidity, which is critical for intercalation or kinase inhibition. However, its simpler structure may offer synthetic advantages and lower molecular weight, improving bioavailability .

Physicochemical Properties

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C14H14N2OS 274.34 3-Methylphenyl, Pyridin-2-ylsulfanyl Moderate lipophilicity, aromaticity
N-(3-Chlorophenyl)-2,2,2-Trichloro-acetamide C8H5Cl4NO 287.95 3-Chlorophenyl, Trichloromethyl High crystallinity, low solubility
2-(Pyridin-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide C13H13N3O3S2 323.39 4-Sulfamoylphenyl, Pyridin-2-ylsulfanyl Enhanced solubility due to sulfamoyl
5RGX (SARS-CoV-2 inhibitor) C14H11N3O 237.26 3-Cyanophenyl, 4-Methylpyridin-3-yl High binding affinity to proteases

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